molecular formula C14H15N5OS B10930597 6-ethyl-1-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

6-ethyl-1-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B10930597
M. Wt: 301.37 g/mol
InChI Key: WJAIGKSMJIKORO-UHFFFAOYSA-N
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Description

6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidines such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . What sets 6-ETHYL-1-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-1,6-DIHYDRO-7H-PYRAZOLO[4,3-D]PYRIMIDIN-7-ONE apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

6-ethyl-1-methyl-5-(pyridin-2-ylmethylsulfanyl)pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H15N5OS/c1-3-19-13(20)12-11(8-16-18(12)2)17-14(19)21-9-10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3

InChI Key

WJAIGKSMJIKORO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C)N=C1SCC3=CC=CC=N3

Origin of Product

United States

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